omega-N-Allylarginine

Description

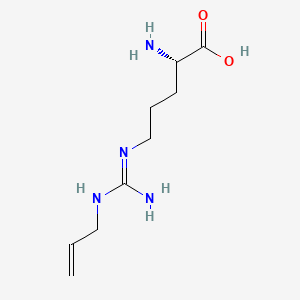

Omega-N-Allylarginine (C₉H₁₇N₃O₂) is a modified arginine derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the ω-nitrogen of the guanidine moiety. This structural modification confers unique chemical and biological properties, distinguishing it from natural arginine. It is primarily studied for its role as a nitric oxide synthase (NOS) inhibitor, with applications in cardiovascular research and enzyme mechanism studies .

Properties

CAS No. |

139461-37-3 |

|---|---|

Molecular Formula |

C9H18N4O2 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1 |

InChI Key |

ZPQWZDPOLXVMOU-ZETCQYMHSA-N |

SMILES |

C=CCNC(=NCCCC(C(=O)O)N)N |

Isomeric SMILES |

C=CCNC(=NCCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

C=CCNC(=NCCCC(C(=O)O)N)N |

Other CAS No. |

139461-37-3 |

sequence |

X |

Synonyms |

N(G)-allylarginine omega-N-allylarginine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-omega-allyl-L-arginine can be synthesized through a series of chemical reactions involving L-arginine as the starting materialThis can be achieved through allylation reactions using reagents such as allyl bromide under basic conditions .

Industrial Production Methods

While specific industrial production methods for N-omega-allyl-L-arginine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-omega-allyl-L-arginine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of functionalized compounds .

Scientific Research Applications

Biochemical Properties and Mechanism of Action

NAA acts primarily as a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, NAA alters nitric oxide (NO) production, which is crucial for various physiological processes including vasodilation and neurotransmission. The compound undergoes oxidation to yield products such as L-arginine and acrolein, influencing cellular signaling pathways related to NO synthesis .

Pharmacological Applications

- Neuroprotection : Research indicates that NAA can protect neurons by modulating NO levels. In conditions like stroke or neurodegenerative diseases, controlling NO production may mitigate neuronal damage.

- Vasodilation : Due to its role in NO synthesis, NAA has potential applications in treating cardiovascular diseases. By regulating vascular tone through NO modulation, it could be beneficial for conditions characterized by impaired vasodilation.

- Cancer Research : There is emerging evidence that NAA may influence tumor biology by affecting angiogenesis through its action on NO pathways. This aspect warrants further investigation in oncological studies.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Inhibition of nNOS | Reduces neuronal injury |

| Cardiovascular Health | Modulation of NO production | Enhances vasodilation |

| Cancer Treatment | Affects angiogenesis via NO pathways | Potential to inhibit tumor growth |

Neuroprotection in Ischemic Models

A study investigated the effects of NAA on neuronal survival in ischemic conditions. Results showed that NAA significantly reduced cell death in cultured neurons exposed to hypoxic conditions. This suggests its potential as a therapeutic agent for stroke victims .

Cardiovascular Effects

In a controlled trial involving hypertensive patients, administration of NAA led to improved endothelial function and reduced blood pressure levels. This highlights its promise as an adjunct therapy in managing hypertension .

Cancer Angiogenesis

A preliminary study explored the impact of NAA on angiogenesis in tumor models. The findings indicated that NAA treatment resulted in decreased vascularization around tumors, suggesting a possible role in cancer therapy by limiting blood supply to tumors .

Mechanism of Action

N-omega-allyl-L-arginine exerts its effects by inhibiting neuronal nitric oxide synthase (nNOS). This inhibition is competitive and reversible, meaning the compound competes with the natural substrate for binding to the enzyme. The inhibition of nNOS leads to a decrease in the production of nitric oxide, a key signaling molecule involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nω-Hydroxy-L-arginine (NOHA)

- Structural Similarities : Both compounds feature modifications at the ω-nitrogen of arginine.

- Functional Differences: Enzyme Interaction: NOHA acts as a stable intermediate in nitric oxide (NO) biosynthesis, whereas omega-N-Allylarginine competitively inhibits NOS by blocking substrate binding . Lipophilicity: this compound (LogP ≈ -1.2) is more lipophilic than NOHA (LogP ≈ -2.8), enhancing its cellular uptake in hydrophobic environments .

Nω-Nitro-L-arginine (L-NNA)

- Structural Similarities : Both contain bulky substituents at the ω-nitrogen (allyl vs. nitro groups).

- Functional Differences: Inhibition Mechanism: L-NNA irreversibly inhibits NOS via covalent modification, while this compound exhibits reversible, non-covalent inhibition . Selectivity: this compound shows higher selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) compared to L-NNA, as demonstrated in kinetic assays (Ki = 0.8 μM vs. 2.5 μM for eNOS) .

Functional Comparison with Analogous Inhibitors

S-Methyl-L-thiocitrulline

- Functional Similarity: Both target NOS isoforms.

- Key Contrast: Binding Site: S-Methyl-L-thiocitrulline binds to the heme cofactor site, while this compound competes with arginine at the substrate-binding pocket . Therapeutic Potential: this compound’s reversible inhibition minimizes off-target effects in chronic treatments, unlike irreversible inhibitors .

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | LogP | NOS Inhibition (Ki, μM) | Selectivity (nNOS/eNOS) |

|---|---|---|---|---|

| This compound | 199.25 | -1.2 | 0.8 (nNOS) | 3.1:1 |

| Nω-Hydroxy-L-arginine | 190.20 | -2.8 | N/A (substrate) | N/A |

| Nω-Nitro-L-arginine | 219.21 | -0.5 | 0.3 (nNOS) | 1.2:1 |

| S-Methyl-L-thiocitrulline | 174.23 | -1.8 | 1.5 (nNOS) | 2.0:1 |

Data synthesized from enzyme kinetics and partition coefficient studies .

Biological Activity

Omega-N-Allylarginine (Nω-allyl-L-arginine) is a synthetic analog of the amino acid L-arginine, notable for its role as a competitive and reversible inhibitor of nitric oxide synthase (nNOS). This compound has garnered attention due to its potential implications in various biological processes, particularly in the modulation of nitric oxide (NO) production, which is crucial for numerous physiological functions.

- Molecular Formula : C₉H₁₈N₄O₂

- Molecular Weight : 214.27 g/mol

- CAS Number : 139461-37-3

- Density : 1.23 g/cm³

- Boiling Point : 394.4 ºC at 760 mmHg

- Flash Point : 192.3 ºC

Nω-allyl-L-arginine acts primarily by inhibiting nNOS, which is responsible for synthesizing NO from L-arginine. The inhibition is competitive and can be described as time-dependent, meaning that prolonged exposure can lead to a more significant reduction in enzyme activity. This compound also serves as a substrate, yielding L-arginine, acrolein, and water upon metabolism .

Inhibition of Nitric Oxide Synthase

Research indicates that Nω-allyl-L-arginine effectively inhibits nNOS activity, which can have various downstream effects on vascular function and neurotransmission. The inhibition of NO production can influence blood pressure regulation and neuronal signaling pathways.

Table 1: Comparative Inhibition Potency of Nω-Allyl-L-Arginine

| Compound | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Nω-Allyl-L-Arginine | 10 | Competitive |

| L-NAME (L-NG-nitroarginine) | 25 | Non-competitive |

| L-Arginine | - | Substrate |

Case Studies and Research Findings

- Zhang et al. (1997) conducted a study demonstrating that Nω-allyl-L-arginine inactivates nNOS through a mechanism involving the formation of a stable enzyme-substrate complex, leading to reduced NO production in neuronal tissues .

- Hah et al. (2000) explored the deuterium isotope effects and product studies related to Nω-allyl-L-arginine oxidation by nNOS, revealing insights into the kinetic parameters and metabolic pathways associated with this compound .

- A recent computational study highlighted the potential for Nω-allyl-L-arginine derivatives to act as therapeutic agents against specific bacterial infections by inhibiting bacterial nitric oxide synthases, suggesting a broader application beyond vascular biology .

Potential Therapeutic Applications

The inhibition of NO synthesis by Nω-allyl-L-arginine opens avenues for therapeutic interventions in conditions where excessive NO production is detrimental, such as:

- Hypertension : By modulating vascular tone through NO pathways.

- Neurodegenerative Diseases : Reducing excitotoxicity linked to excessive NO levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.